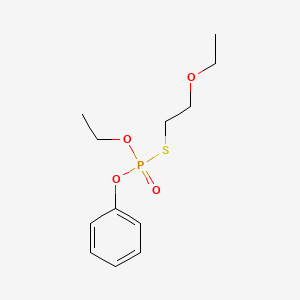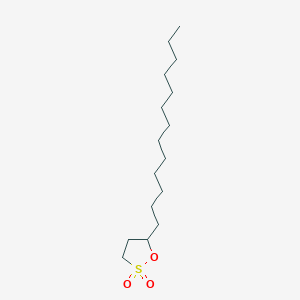
1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide: is a chemical compound with the molecular formula C16H32O3S and a molecular weight of 304.488 g/mol . It is characterized by the presence of a 1,2-oxathiolane ring, a sulfur-containing heterocycle, with a tridecyl substituent at the 5-position and two oxygen atoms bonded to the sulfur atom, forming a dioxide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-oxathiolane, 5-tridecyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a tridecyl-substituted alcohol with sulfur trioxide or sulfuric acid, followed by cyclization to form the oxathiolane ring . The reaction conditions often require anhydrous environments and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to a sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
Chemistry: 1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and surfactants .
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals .
Industry: In the industrial sector, it is used in the formulation of specialty chemicals, including lubricants and additives for polymers .
Mechanism of Action
The mechanism of action of 1,2-oxathiolane, 5-tridecyl-, 2,2-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved include oxidative stress responses and disruption of cellular redox balance .
Comparison with Similar Compounds
1,3-Propanesultone: Another sulfur-containing heterocycle with similar reactivity but different structural features.
3-Methyl-1,2-oxathiolane 2,2-dioxide: A methyl-substituted analog with distinct chemical properties.
Uniqueness: 1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide is unique due to its long tridecyl chain, which imparts specific hydrophobic characteristics and influences its solubility and reactivity compared to shorter-chain analogs .
Properties
CAS No. |
1633-76-7 |
|---|---|
Molecular Formula |
C16H32O3S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-tridecyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-20(17,18)19-16/h16H,2-15H2,1H3 |
InChI Key |
UEBQFXPPZASWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


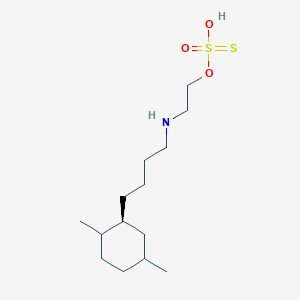
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)


![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
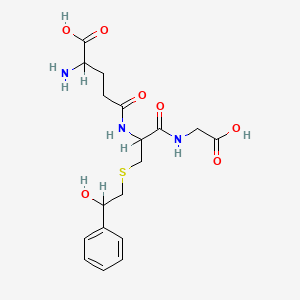
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
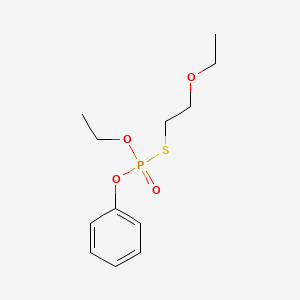
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)
![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)
